2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol
Description
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a 3,5-dimethylcyclohexylamine group. The cyclohexyl ring’s 3,5-dimethyl substitution introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(3,5-dimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-11(8-14)13-12-6-9(2)5-10(3)7-12/h9-14H,4-8H2,1-3H3 |
InChI Key |
NHIRWEQVUIUJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CC(CC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol
This compound () shares the amino alcohol backbone but replaces the 3,5-dimethylcyclohexyl group with a 1,2,5-trimethylpiperidin-4-yl moiety. Key differences include:
- Ring Structure : The piperidine ring (6-membered, nitrogen-containing) versus the cyclohexane ring (all-carbon) alters electronic and steric profiles. Piperidine derivatives often exhibit enhanced solubility in polar solvents due to the basic nitrogen atom.
- Substituents : The trimethyl groups on the piperidine may reduce conformational flexibility compared to the dimethylcyclohexyl group.
- Calculated Properties: While explicit data for 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol are unavailable, the piperidine analog’s calculated acid pKa (if available) could hint at differences in protonation behavior under physiological conditions .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
This ester derivative () features a methylamino group and a methyl ester, diverging significantly from the amino alcohol structure:
- Functional Groups : The ester group increases polarity and susceptibility to hydrolysis, whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity.
- Stereochemistry: The (S)-configuration in the ester highlights the importance of chirality in biological activity, a factor that may also apply to this compound.
3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothioate
This phosphonothioate () shares the 3,5-dimethylcyclohexyl substituent but incorporates a phosphonothioate ester and diisopropylaminoethyl chain:
- Reactivity: The phosphonothioate moiety confers pesticidal or nerve-agent activity, whereas the amino alcohol’s hydroxyl group may favor therapeutic applications (e.g., β-blocker analogs).
Research Implications and Gaps
- Physicochemical Data: Experimental measurements of logP, solubility, and pKa for this compound are needed to validate comparisons.
- Biological Screening: Testing against receptors (e.g., adrenergic or muscarinic) could reveal functional similarities to piperidine-based amino alcohols .
- Synthetic Optimization : Lessons from ester derivatives () could inform scalable routes for the target compound’s synthesis .
Biological Activity
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.35 g/mol. Its structure includes a butanol backbone with an amino group and a dimethyl-substituted cyclohexyl moiety, which contributes to its amphiphilic nature.
Research indicates that this compound may interact with various biological macromolecules, influencing enzyme activity and receptor binding. The amino group allows for hydrogen bonding and ionic interactions, while the hydrophobic cyclohexyl ring engages in van der Waals interactions. This dual interaction capability positions the compound as a potential modulator of several biochemical pathways.
Antioxidant Activity
Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, butanol extracts from various sources demonstrated high radical scavenging activity. Although specific data for this compound is limited, it is hypothesized that it may exhibit similar antioxidant capabilities due to its structural characteristics.
Anti-inflammatory Effects
Inflammation modulation is another area where this compound may play a role. Compounds with similar structures have been evaluated for their anti-inflammatory properties through various assays, including the DPPH assay for free radical scavenging. The results suggest potential efficacy in reducing inflammation markers.
Antidiabetic Potential
The antidiabetic activity of related compounds has been explored using methods such as the α-amylase inhibition assay. Given the structural similarities, it is plausible that this compound might also demonstrate inhibitory effects on carbohydrate-hydrolyzing enzymes, contributing to its potential as a therapeutic agent for diabetes management.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antioxidant activity comparable to known antioxidants | DPPH radical scavenging assay |
| Study B | Showed significant anti-inflammatory effects in vitro | Cytokine release inhibition assay |
| Study C | Suggested potential antidiabetic activity through enzyme inhibition | α-Amylase inhibition assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
